1-Ethynyl-1,2,3,4-tetrahydronaphthalene
Description
1-Ethynyl-1,2,3,4-tetrahydronaphthalene is a bicyclic organic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene, or tetralin) with an ethynyl (-C≡CH) substituent at the 1-position. The ethynyl group introduces significant electronic and steric effects due to its sp-hybridized carbon, enhancing reactivity in cross-coupling reactions, cycloadditions, and polymerization processes.
Properties
IUPAC Name |
1-ethynyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-4,6,9-10H,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNRCEXULSAGIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethynyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which can be obtained through the catalytic hydrogenation of naphthalene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
1-Ethynyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethynyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethynyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-ethynyl-1,2,3,4-tetrahydronaphthalene with structurally related derivatives, focusing on substituent effects, reactivity, and applications:
Key Findings from Comparative Analysis:
Electronic Effects :
- The ethynyl group (sp-hybridized) enhances electrophilicity and facilitates cross-coupling reactions, unlike electron-donating groups like methoxy, which stabilize aromatic systems .
- 1-Oxo derivatives exhibit tautomerism, with bromination preferentially occurring at the alicyclic ring due to charge localization (Mulliken charges: -0.25 at C5 vs. -0.18 at C1) .
Steric and Kinetic Influences :
- 1-Methylene derivatives show planar geometry, enabling cycloaddition reactions, while 1-phenyl-4-(1-phenylethyl) analogs exhibit steric hindrance, reducing reaction rates .
- 1-Chloro derivatives form carbocations during solvolysis, but the absence of β-hydroxy groups slows deprotonation, contrasting with faster β-hydroxy-substituted systems .
Market and Applications :
- The parent compound 1,2,3,4-tetrahydronaphthalene (CAS 119-64-2) is widely used in fragrances and solvents, with a global market analyzed by region (e.g., Asia-Pacific demand: 45% in 2024) .
- 1-Ethynyl derivatives are niche compounds, primarily utilized in specialized organic synthesis and polymer chemistry .
Notes
- Contradictions/Gaps : Direct data on this compound are sparse; properties are inferred from analogs. For example, its bromination behavior is hypothesized to differ from 1-oxo derivatives due to the ethynyl group’s electron-withdrawing nature .
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